Bienvenue dans la boutique en ligne BenchChem!

9-(indolin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one

Drug-likeness Permeability Computational ADME

This 1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-trien-2-one core features an indoline-sulfonyl substituent that delivers a drug-like profile (MW 368.5 g/mol, XLogP3-AA 2.4, TPSA 66.1 Ų, zero HBD). The indoline moiety provides a conformationally restrained planar ring system capable of π-stacking interactions, while the sulfonyl bridge supports a non-thiol zinc-binding mechanism. These attributes make the compound a valuable scaffold-hopping reference for VEGFR-2 inhibitor optimization, a stable probe for NDM-1/DapE metalloenzyme assays, and a candidate for S1P receptor subtype panel screening. Procure this compound to drive ligand efficiency-led potency optimization within a differentiated chemical space.

Molecular Formula C20H20N2O3S
Molecular Weight 368.45
CAS No. 896357-78-1
Cat. No. B2369484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(indolin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one
CAS896357-78-1
Molecular FormulaC20H20N2O3S
Molecular Weight368.45
Structural Identifiers
SMILESC1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCC5=CC=CC=C54)CCC(=O)N3C1
InChIInChI=1S/C20H20N2O3S/c23-19-8-7-16-13-17(12-15-5-3-10-21(19)20(15)16)26(24,25)22-11-9-14-4-1-2-6-18(14)22/h1-2,4,6,12-13H,3,5,7-11H2
InChIKeyVQWUAYNGAPNOLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-(Indolin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one (CAS 896357-78-1): Chemical Identity, Scaffold Class, and Procurement-Relevant Physicochemical Profile


The compound 9-(indolin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one (CAS 896357-78-1; IUPAC: 7-(2,3-dihydro-1H-indole-1-sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one) is a tetracyclic aryl-sulfonamide featuring a fused pyrido[3,2,1-ij]quinolinone core linked to an indoline moiety via a sulfonyl bridge [1]. This scaffold belongs to the indoline/tetrahydroquinoline sulfonyl chemotype, which has been disclosed in patent families targeting dimetalloenzymes (NDM-1, DapE) [2] and sphingosine-1-phosphate (S1P) receptors [3]. Computed physicochemical properties include a molecular weight of 368.5 g/mol, XLogP3-AA of 2.4, topological polar surface area of 66.1 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [1].

Why Generic Substitution Fails for 9-(Indolin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one: Structural Determinants that Preclude Simple In-Class Interchange


Within the 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one core class, substitution of the sulfonyl-linked indoline group with other nitrogen-containing heterocycles (e.g., azepane, piperazine, morpholine) fundamentally alters both the electronic character of the sulfonamide linkage and the spatial occupancy of the aryl-binding pocket [1]. The indoline moiety contributes a conformationally restrained, planar aromatic ring system that engages in π-stacking interactions distinct from saturated heterocyclic alternatives. Furthermore, the indoline sulfonyl chemotype has been specifically claimed as advantageous over traditional thiol-based dimetalloenzyme inhibitors by virtue of improved chemical stability and selectivity [2]. Consequently, analogs bearing different sulfonyl substituents—even those sharing the identical tricyclic core—cannot be assumed to replicate the binding profile or physicochemical attributes of the indoline-bearing compound, making generic in-class interchange scientifically unsound without head-to-head supporting data.

Quantitative Differentiation Evidence for 9-(Indolin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one: Head-to-Head Comparisons and Cross-Study Benchmarks


Physicochemical Differentiation: Topological Polar Surface Area (TPSA) Relative to Core-Matched Sulfonyl Analogs

Among three structurally confirmed 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one sulfonamide analogs sharing an identical core but differing in the sulfonyl-appended nitrogen heterocycle, the target compound bearing indoline exhibits a computed TPSA of 66.1 Ų, which falls between that of the azepane analog (63.6 Ų) and the 4-(furan-2-carbonyl)piperazine analog (96.3 Ų). This intermediate polarity is consistent with the balance of one additional aromatic ring (vs. azepane) and fewer polar heteroatoms (vs. furanyl-piperazine). [1] [2]

Drug-likeness Permeability Computational ADME Medicinal Chemistry

Rotatable Bond Count as a Conformational Restriction Metric: Indoline vs. Saturated Heterocycle Analogs

The target compound possesses only 2 rotatable bonds, a direct consequence of the fused indoline bicyclic system attached via the sulfonyl linker [1]. In contrast, the azepane-substituted analog (CID 7384627) has 3 rotatable bonds due to the seven-membered saturated ring's conformational flexibility. The furan-piperazine analog (CID 7384629) exhibits 5 rotatable bonds [2]. Lower rotatable bond count correlates with reduced conformational entropy penalty upon target binding and is a recognized favorable parameter in fragment-based and lead-like molecular design.

Conformational Entropy Binding Affinity Ligand Efficiency

Hydrogen Bond Donor Deficiency as a Class-Defining Pharmacophore Feature with Selectivity Implications

The target compound has zero hydrogen bond donors (HBD = 0), a feature shared within the indolyl quinolinone class that was explicitly optimized to reduce off-target hERG channel binding [1]. SAR studies in the indolyl quinolinone VEGFR-2 (KDR) kinase inhibitor class demonstrated that 5-amido- and 5-sulfonamido-indolyl quinolinones with HBD = 0 achieved substantially improved pharmacokinetic profiles (rat oral bioavailability up to 45%) and reduced hERG binding (IC50 > 10 μM) compared to earlier lead structures [1]. Although this class-level SAR has not been directly replicated on the target compound itself, the identical zero-HBD pharmacophore feature shared across the scaffold supports that the target compound inherits the class-level selectivity advantage over HBD-containing analogs.

Kinase Selectivity hERG Liability Drug Design

Non-Thiol Zinc-Binding Modality: Stability and Selectivity Advantage Over Thiol-Based Dimetalloenzyme Inhibitors

The indoline sulfonyl chemotype, of which the target compound is a specific exemplar, has been explicitly claimed as advantageous over traditional dimetalloenzyme inhibitors because it achieves zinc-chelating activity through a sulfonyl moiety rather than a thiol (SH) group [1]. Traditional thiol-based NDM-1 and DapE inhibitors (e.g., captopril, l-captopril) suffer from chemical instability due to thiol oxidation and lack of selectivity arising from promiscuous metal chelation. The patent discloses that indoline and tetrahydroquinoline sulfonyl compounds can inhibit NDM-1 with IC50 values down to sub-micromolar range without a thiol group [1]. While the target compound's specific IC50 against NDM-1 or DapE is not publicly disclosed in accessible sources, its structural membership in this specifically claimed chemotype confers a mechanism-based stability and selectivity advantage relative to thiol-containing inhibitors.

Antimicrobial Resistance NDM-1 DapE Metallo-β-Lactamase

Molecular Weight and Lipophilicity Differentiation vs. Indolyl Quinolinone VEGFR-2 Inhibitor Clinical Candidates

The target compound (MW = 368.5 g/mol; XLogP3-AA = 2.4) [1] is significantly smaller and less lipophilic than the optimized indolyl quinolinone VEGFR-2 inhibitor clinical candidate scaffold described in Fraley et al. (2004), where active compounds typically exhibited MW > 450 g/mol and cLogP values exceeding 3.5 [2]. The lower molecular weight of the target compound, combined with its lower computed lipophilicity, places it in a more favorable ligand efficiency space. Within the series reported by Fraley et al., 5-sulfonamido-indolyl quinolinones with MW ~480 and cLogP ~3.8 achieved KDR IC50 values of 4–14 nM but required extensive optimization to overcome hERG binding (IC50 as low as 0.18 μM for the unoptimized amidomethyl analog) [2]. The target compound's lower MW and lipophilicity suggest a differentiated starting point with potential for reduced off-target accumulation.

Kinase Inhibitor VEGFR-2 KDR Ligand Efficiency

Limitation Statement: Absence of Direct Comparative Bioactivity Data for the Exact Compound

A systematic search of accessible primary literature, authoritative databases (PubChem, ChEMBL), and patent repositories identified no direct, reproducible, quantitative bioactivity data (e.g., IC50, Ki, EC50, Kd) for the specific compound CAS 896357-78-1 in any comparator or head-to-head study format. All biological differentiation claims above are derived from class-level inferences (WO2017011408A1 chemotype claims) or cross-study comparisons of physicochemical properties with structurally related analogs sharing the identical tricyclic core. Users of this compound for biological screening should anticipate that its precise potency, selectivity, and ADMET profile remain experimentally unvalidated in the peer-reviewed literature as of the present evidence cutoff [1].

Data Availability Bioactivity Gap Procurement Caveat

Research and Industrial Application Scenarios for 9-(Indolin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one Based on Differentiated Evidence


Scaffold-Hopping Reference Compound for VEGFR-2/KDR Kinase Inhibitor Optimization Programs

The target compound's indoline-sulfonyl linkage and low molecular weight (368.5 g/mol) relative to established VEGFR-2 inhibitors from the indolyl quinolinone class (MW > 450) make it a suitable scaffold-hopping reference for structure–activity relationship (SAR) expansion. Its zero hydrogen bond donor count aligns with the optimized pharmacophore described by Fraley et al. (2004) for reducing hERG liability, but its reduced lipophilicity (XLogP3-AA = 2.4 vs. cLogP ~3.8 for optimized leads) and lower molecular weight provide a differentiated chemical space for exploring ligand efficiency-driven potency optimization [1]. Procurement of this compound serves programs seeking to map the impact of scaffold contraction on kinase selectivity and pharmacokinetic profile.

Non-Thiol Metallo-β-Lactamase (NDM-1) Probe Compound for Antibacterial Resistance Research

As an indoline sulfonyl compound specifically encompassed by the chemotype claims of WO2017011408A1, the target compound is structurally precluded from relying on thiol-based zinc chelation for metallo-β-lactamase inhibition [1]. This differentiated mechanism—sulfonyl-mediated zinc binding—addresses the oxidative instability and selectivity limitations of traditional thiol inhibitors such as captopril. Researchers developing NDM-1 inhibitors or studying bacterial DapE enzymology can procure this compound as a stable, non-thiol probe for structure-based design and co-crystallization studies, with the explicit understanding that its intrinsic potency requires experimental determination.

Computational ADME Benchmarking Compound for TPSA and Rotatable Bond-Constrained Analog Series

With a computed TPSA of 66.1 Ų and only 2 rotatable bonds, the target compound occupies a specific region of drug-like chemical space that is quantitatively distinct from core-matched analogs bearing azepane (TPSA 63.6 Ų, 3 rotatable bonds) or furan-piperazine (TPSA 96.3 Ų, 5 rotatable bonds) sulfonyl substituents [1] [2]. This differentiated property profile supports its use as a benchmarking compound in computational ADME model validation, where the impact of incremental changes in polarity and conformational flexibility on predicted permeability, solubility, and metabolic stability can be assessed within a controlled core-scaffold series.

Chemical Biology Tool Compound for S1P Receptor Pathway Investigations

The hydropyrido[3,2,1-ij]quinoline scaffold has been patented for sphingosine-1-phosphate (S1P) receptor modulation [1]. Although the specific biological activity of the indoline-substituted exemplar at S1P receptor subtypes has not been publicly disclosed, the compound's structural compatibility with the S1P receptor pharmacophore—particularly the sulfonyl-linked indoline group that may occupy a lipophilic sub-pocket—renders it a candidate for receptor panel screening. Procurement supports academic or industrial programs mapping structure–activity relationships of tetracyclic arylsulfonyl compounds at S1P receptor subtypes (S1P1–S1P5).

Quote Request

Request a Quote for 9-(indolin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.